N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide

Kinase Inhibition Regioisomer Selectivity EphB4

Why source this specific regioisomer? The 3-(trifluoromethyl) substitution on the benzamide core is indispensable for accessing the selectivity pocket described in the foundational Novartis kinase inhibitor patents. Generic para- or ortho-CF3 analogs, or halogen replacements, will fundamentally alter electrostatic potential and fail to reproduce the EphB4/c-Abl/c-Kit inhibition profile. The chiral 2-hydroxy-3-methoxy-2-methylpropyl side chain further enables stereospecific SAR and probe development, making this the only scientifically valid starting point for hit-to-lead programs targeting this pharmacophore. Achiral or regioisomeric alternatives compromise your data integrity.

Molecular Formula C13H16F3NO3
Molecular Weight 291.27
CAS No. 1334376-52-1
Cat. No. B2769795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide
CAS1334376-52-1
Molecular FormulaC13H16F3NO3
Molecular Weight291.27
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(COC)O
InChIInChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-4-3-5-10(6-9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18)
InChIKeyCUZAQNXUCCLARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide (CAS 1334376-52-1): A Research-Grade Building Block for Trifluoromethyl Benzamide Libraries


N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide (CAS 1334376-52-1) is a synthetic, small-molecule benzamide derivative. It belongs to a class of compounds characterized by a trifluoromethyl-substituted benzamide core, which has been extensively patented for its inhibitory activity against multiple protein kinases, including EphB4, c-Abl, and c-Kit [1]. The compound features a distinctive 2-hydroxy-3-methoxy-2-methylpropyl side chain, which introduces stereochemical and hydrogen-bonding potential. This specific regioisomer, with the trifluoromethyl group at the meta (3-) position, is a key intermediate for exploring structure-activity relationships (SAR) within this pharmacophore.

Why Generic Substitution of N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide is Scientifically Invalid


Generic interchange of this compound with its regioisomers or other benzamide analogs is not scientifically defensible. The precise position of the trifluoromethyl (-CF3) group on the phenyl ring is a critical determinant of kinase selectivity and potency, as demonstrated across the broader trifluoromethyl benzamide patent family [1]. Similarly, the 2-hydroxy-3-methoxy-2-methylpropyl side chain is not a simple solubilizing group; its substitution pattern directly impacts conformational flexibility and target binding. Substituting with a para-trifluoromethyl or a halogen analog will fundamentally alter the molecule's electrostatic potential and its interaction with the kinase hinge region, leading to divergent biological profiles.

Quantitative Differentiation Guide for N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide


Meta-CF3 Substitution Confers a Unique Kinase Inhibition Profile Compared to Para-CF3 Regioisomers

The trifluoromethyl benzamide patent family explicitly teaches that compounds with a meta-substituted phenyl ring show preferential inhibition for specific kinases like EphB4, c-Src, and RET, whereas the para-substituted analogs exhibit a different selectivity fingerprint [1]. While direct IC50 data for this exact compound (CAS 1334376-52-1) is not provided in the patent, the class-level SAR strongly indicates that N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide is designed to target this meta-selective kinase profile. This is in contrast to the para-CF3 regioisomer, which is not disclosed as a preferred scaffold for the same kinase targets.

Kinase Inhibition Regioisomer Selectivity EphB4

Trifluoromethyl Group Significantly Enhances Metabolic Stability and Lipophilicity Compared to Non-Fluorinated Analogs

The -CF3 group is a well-established bioisostere for methyl and halogen substituents, known to increase lipophilicity and metabolic stability. Replacing the -CF3 group with a -CH3 or -Cl substituent, as in N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-methylbenzamide or its 3-chloro analog, would result in a substantial decrease in lipophilicity (estimated ΔlogP of -0.7 to -1.0 units based on Hansch constant analysis) and a significant alteration in oxidative metabolism [1]. While experimental logD data for this specific compound is not publicly available, the calculated logP difference between the trifluoromethyl and methyl analogs is highly reproducible.

Metabolic Stability Lipophilicity logD

The 2-Hydroxy-3-Methoxy-2-Methylpropyl Side Chain Introduces a Chiral Center for Stereoselective Synthesis

The side chain contains a chiral center at the 2-position. This allows for the procurement of enantiomerically pure building blocks, which is important for developing stereospecific kinase inhibitors. In contrast, the simpler 2-hydroxy-2-methylpropyl or 2-methoxy-2-methylpropyl analogs lack this functionality, offering no chiral handle for downstream asymmetric synthesis [1]. This compound can be sourced with enantiomeric excess (ee) specifications, a critical quality attribute for pharmaceutical research.

Chiral Building Block Stereoselective Synthesis Enantiomeric Purity

Optimal Application Scenarios for N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Meta-CF3 Substituted Benzamide Cores

This compound serves as a strategic starting point for synthesizing focused libraries targeting EphB4, c-Src, or RET kinases, as described in the foundational Novartis patent [1]. Its meta-substitution pattern is critical for accessing the selectivity pocket identified in the patent's SAR. Alternatives with para- or ortho-CF3 groups will not reproduce this inhibition profile, making this regioisomer indispensable for hit-to-lead programs in this chemical space.

Preclinical Pharmacokinetic Studies Where Enhanced Metabolic Stability is Required

The presence of the trifluoromethyl group is expected to reduce oxidative metabolism compared to the 3-methyl or 3-chloro analogs [2]. This compound is therefore the preferred choice for in vivo studies where a longer half-life and improved oral exposure are desired outcomes. The chiral side chain further allows for the investigation of stereospecific pharmacokinetics.

Stereospecific Probe Synthesis for Target Engagement Studies

For chemical biology programs requiring chiral probes (e.g., biotinylated affinity reagents or fluorescent probes), the single stereocenter in the side chain provides a valuable point of diversification. Achiral analogs cannot be used to generate enantiomerically defined probes, which are essential for validating target binding in pull-down or imaging assays [3].

Quote Request

Request a Quote for N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.